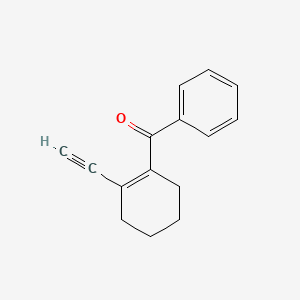![molecular formula C29H31NO6 B14253236 (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid CAS No. 211185-88-5](/img/structure/B14253236.png)
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid: is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various functional groups within the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, this compound is investigated for its potential role in enzyme inhibition and protein interactions. It may serve as a model compound for studying peptide bond formation and hydrolysis.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its interactions with biological targets are of particular interest for designing new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-benzylpentanoic acid
Comparison: Compared to similar compounds, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid is unique due to the presence of the trityl group, which can significantly influence its chemical reactivity and biological activity. The trityl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules, making it a valuable tool for studying structure-activity relationships.
Eigenschaften
CAS-Nummer |
211185-88-5 |
|---|---|
Molekularformel |
C29H31NO6 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid |
InChI |
InChI=1S/C29H31NO6/c1-28(2,3)36-27(34)30-24(26(32)33)19-20-25(31)35-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,34)(H,32,33)/t24-/m0/s1 |
InChI-Schlüssel |
NPOLLSVDSWAAAV-DEOSSOPVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
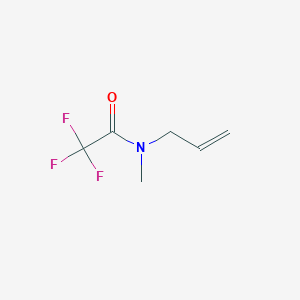
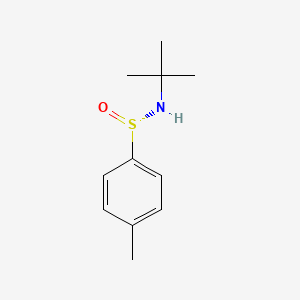
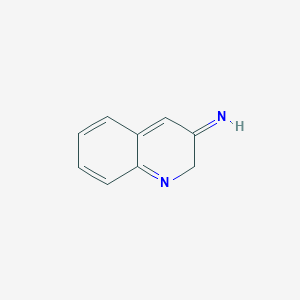
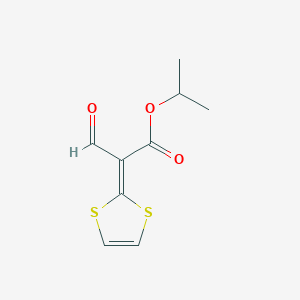
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
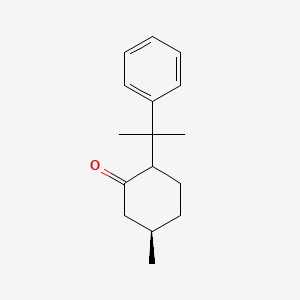
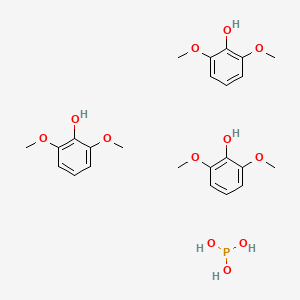
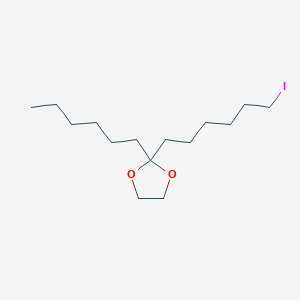
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
